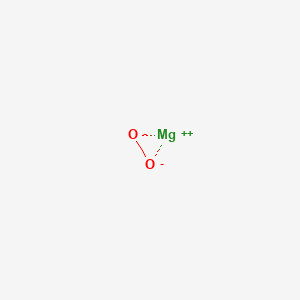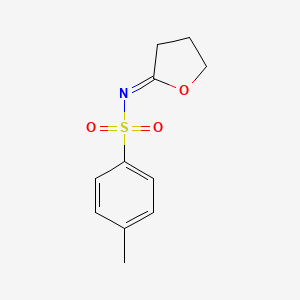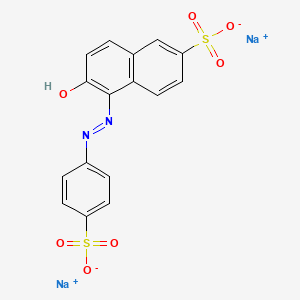
FERROCENEACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroceneacetic acid is a reducing agent used for the reduction of Escherichia coli ribonucleotide reductase subunit R2 . It also acts as an antitumor agent via the generation of active oxygen species, which induce oxidative DNA damage in cancer cells .
Synthesis Analysis
Ferrocene derivatives, including Ferroceneacetic acid, have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis
Ferroceneacetic acid has the molecular formula C12H12FeO2 and a molecular weight of 244.07 . It is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom .Chemical Reactions Analysis
Ferroceneacetic acid is known to be a catalyst in hydroxylation and polymerization reactions . It also acts as a reducing agent for the reduction of Escherichia coli ribonucleotide reductase subunit R2 .Scientific Research Applications
Polymer Chemistry
Ferrocenyl-based compounds, including Ferroceneacetic Acid, have applications in polymer chemistry as redox dynamic polymers and dendrimers . They can be used to synthesize a wide range of materials, including polymers, with diverse electronic and magnetic properties .
Materials Science
In the field of materials science, Ferroceneacetic Acid can be used as bioreceptors . It can also be used to synthesize liquid crystals and nanoparticles .
Pharmacology and Biochemistry
Ferroceneacetic Acid has applications in pharmacology and biochemistry. It can be used in the development of anticancer, antiviral, and antimicrobial drugs .
Electrochemistry
Ferroceneacetic Acid is used in electrochemistry due to its unique electronic and structural properties . It can be used as a potential electrode material in redox flow batteries due to its reversible redox behavior and high stability .
Catalyst in Hydroxylation and Polymerization Reactions
Ferroceneacetic Acid can act as a catalyst in hydroxylation and polymerization reactions .
Reducing Agent
It can be used as a reducing agent for the reduction of Escherichia coli ribonucleotide reductase subunit R2 .
Antitumor Agent
Ferroceneacetic Acid can act as an antitumor agent via the generation of active oxygen species, which induce oxidative DNA damage in cancer cells .
Biosensors
Ferroceneacetic Acid can be used in the preparation of NADH oxidase-based NADH biosensors .
Mechanism of Action
Target of Action
Ferroceneacetic acid (FAA) is a versatile catalyst that has been used in various applications . Its primary targets include the Escherichia coli ribonucleotide reductase subunit R2 and cancer cells . The ribonucleotide reductase subunit R2 plays a crucial role in DNA synthesis and repair, while cancer cells are the primary targets in antitumor applications .
Mode of Action
FAA interacts with its targets through various mechanisms. It acts as a reducing agent for the reduction of the Escherichia coli ribonucleotide reductase subunit R2 . In cancer cells, FAA acts as an antitumor agent by generating active oxygen species, which induce oxidative DNA damage .
Biochemical Pathways
FAA affects several biochemical pathways. It plays a role in the hydroxylation and polymerization reactions . In cancer cells, FAA induces the generation of reactive oxygen species (ROS), leading to oxidative DNA damage . This process is part of the ferroptosis pathway, a form of programmed cell death that is iron-dependent and caused by increased cellular ROS and lipid peroxidation .
Pharmacokinetics
Its molecular weight (24407) and form (powder) suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of FAA’s action are significant. As an antitumor agent, FAA induces oxidative DNA damage in cancer cells, leading to cell death . This is achieved through the generation of active oxygen species . In addition, FAA has been used in the preparation of silver nanoparticles and in the synthesis of redox-triggered drug delivery vesicles for cancer cell treatment .
Action Environment
The action of FAA can be influenced by various environmental factors. For instance, the electrochemical properties of FAA have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials . Moreover, FAA’s stability and redox properties make it suitable for use in various conditions, including those that might be present in biological systems .
Safety and Hazards
Future Directions
Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ferroceneacetic Acid can be achieved through the Friedel-Crafts acylation reaction of ferrocene with acetyl chloride, followed by hydrolysis of the resulting acetylferrocene to yield Ferroceneacetic Acid.", "Starting Materials": [ "Ferrocene", "Acetyl Chloride", "Anhydrous Aluminum Chloride", "Dichloromethane", "Water", "Sodium Hydroxide" ], "Reaction": [ "Add anhydrous aluminum chloride to a solution of ferrocene in dichloromethane at low temperature.", "Slowly add acetyl chloride to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Quench the reaction by slowly adding water to the mixture.", "Extract the organic layer with dichloromethane and wash with sodium hydroxide solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain acetylferrocene.", "Hydrolyze acetylferrocene by refluxing with sodium hydroxide solution.", "Acidify the hydrolysis mixture with hydrochloric acid to obtain Ferroceneacetic Acid." ] } | |
CAS RN |
1287-16-7 |
Product Name |
FERROCENEACETIC ACID |
Molecular Formula |
C12H12FeO2 10* |
Molecular Weight |
244.07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)



![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)

